3-(furan-2-ylmethyl)-2-[(2-phenoxyethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a furan ring, a phenoxyethyl group, and a spiro benzoquinazoline-cyclohexane core. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the spiro benzoquinazoline-cyclohexane core, the introduction of the furan ring, and the attachment of the phenoxyethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The spiro benzoquinazoline-cyclohexane core can be reduced under specific conditions.
Substitution: The phenoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the spiro core can yield a reduced benzoquinazoline derivative.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furylmethyl)-2-{[(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-2-yl)methyl]sulfanyl}-3H-spiro[benzo[h]quinazoline-5,1′-cyclohexan]-4(6H)-one
- Furan, 2-(2-furanylmethyl)-5-methyl-
Uniqueness
The uniqueness of 3-[(FURAN-2-YL)METHYL]-2-[(2-PHENOXYETHYL)SULFANYL]-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE lies in its complex spiro structure and the presence of multiple functional groups
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-2-(2-phenoxyethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C30H30N2O3S/c33-28-26-27(25-14-6-5-10-22(25)20-30(26)15-7-2-8-16-30)31-29(32(28)21-24-13-9-17-34-24)36-19-18-35-23-11-3-1-4-12-23/h1,3-6,9-14,17H,2,7-8,15-16,18-21H2 |
InChI Key |
PHNGFSZODQAZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCCOC5=CC=CC=C5)CC6=CC=CO6 |
Origin of Product |
United States |
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